Allo-aTNA Homo-Duplex Thermal Stability Is Markedly Lower Than That of aTNA Homo-Duplexes and Native DNA
Oligonucleotides synthesized from (2R,3S)-2-aminobutane-1,3-diol (yielding L-allo-aTNA) form antiparallel homo-duplexes whose thermal stability is lower than that of native DNA duplexes of analogous sequence, whereas homo-duplexes of aTNA (derived from the threo isomers) exhibit thermal stability far exceeding that of DNA [1]. In a head-to-head comparison within the same study, aTNA homoduplex melting temperatures ranked highest among all tested acyclic XNAs (aTNA > PNA ≈ GNA ≥ SNA ≫ RNA > DNA), while allo-aTNA homo-duplexes were explicitly reported to have lower thermal stability than DNA [2]. The energetic penalty arises from the allo methyl group orientation, which energy-minimized models indicate is unfavorable for duplex formation, in contrast to the stabilizing hydrophobic and van der Waals contributions of the methyl group in the L-aTNA scaffold [1].
| Evidence Dimension | Homo-duplex thermal stability (relative ranking) |
|---|---|
| Target Compound Data | L-allo-aTNA homo-duplex Tm < DNA Tm (exact T_m values sequence-dependent; reported as lower thermal stability than DNA in all tested contexts) |
| Comparator Or Baseline | L-aTNA homo-duplex: extremely stable, Tm ranking aTNA > PNA ≈ GNA ≥ SNA ≫ RNA > DNA; native DNA duplex: Tm baseline (e.g., ~50–65 °C for 10–15 mer sequences under 100 mM Na⁺) |
| Quantified Difference | Qualitative order reversal: aTNA homo-duplexes are considerably more stable than DNA; allo-aTNA homo-duplexes are less stable than DNA. No allo-aTNA homo-duplex reached the stability of the corresponding aTNA homo-duplex. |
| Conditions | UV thermal melting; 10–15 mer oligonucleotides; 100 mM NaCl; 10 mM phosphate buffer (pH 7.0); 1–5 µM strand concentration [2]. |
Why This Matters
Researchers requiring XNA scaffolds with attenuated self-hybridization or tunable duplex stability for strand-displacement circuits must select the allo stereoisomer, as generic threoninol-based aTNA would introduce unintended hyper-stable secondary structures.
- [1] Murayama, K.; Kashida, H.; Asanuma, H. Methyl group configuration on acyclic threoninol nucleic acids (aTNAs) impacts supramolecular properties. Org. Biomol. Chem. 2022, 20 (20), 4115–4122. View Source
- [2] Murayama, K.; Tanaka, Y.; Toda, T.; Kashida, H.; Asanuma, H. Highly stable duplex formation by artificial nucleic acids acyclic threoninol nucleic acid (aTNA) and serinol nucleic acid (SNA) with acyclic scaffolds. Chem. Eur. J. 2013, 19 (42), 14151–14158. View Source
